N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
CAS No.: 2549036-60-2
Cat. No.: VC11821785
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549036-60-2 |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 280.35 g/mol |
| IUPAC Name | N-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-11-8-16(9-11)12-5-10(6-13)3-4-14-12/h3-5,11H,7-9H2,1-2H3 |
| Standard InChI Key | OKJLGPRGWLKTEK-UHFFFAOYSA-N |
| SMILES | CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C |
| Canonical SMILES | CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 4-cyanopyridin-2-yl group attached to an azetidine ring, which is further linked to a methylmethanesulfonamide moiety via a methylene bridge. The azetidine (a four-membered nitrogen-containing ring) and pyridine groups contribute to its rigidity and potential binding affinity for biological targets .
Table 1: Key Molecular Properties
The cyanopyridine group enhances electron-withdrawing characteristics, potentially influencing reactivity and binding interactions.
Physicochemical Properties
Available data indicate unknown values for melting point, boiling point, and density . Computational models predict moderate solubility in polar solvents due to the sulfonamide group’s polarity, though experimental validation is pending.
Pharmacological Profile
Binding Affinity
Molecular docking studies (unpublished) suggest moderate affinity for kinase domains (e.g., Tyk2, JAK1) due to hydrogen bonding between the sulfonamide oxygen and kinase residues .
Metabolic Stability
The compound is labeled for research use only, with no human or veterinary applications approved .
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
| Compound | Target | Activity |
|---|---|---|
| Tofacitinib | JAK3 Inhibitor | Anti-inflammatory |
| Celecoxib | COX-2 Inhibitor | NSAID |
| Sulfadiazine | Dihydropteroate synthase | Antibacterial |
Unlike tofacitinib, which features a pyrrolopyrimidine core, this compound’s azetidine-pyridine scaffold may offer improved selectivity for Tyk2 over other JAK isoforms .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume